molecular formula C21H32ClNO3 B13740083 (1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride CAS No. 101710-77-4

(1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride

Cat. No.: B13740083
CAS No.: 101710-77-4
M. Wt: 381.9 g/mol
InChI Key: NJJMKEDPPMDESA-UHFFFAOYSA-N
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Description

(1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride is a chemical compound with the molecular formula C21H32ClNO3 and a molecular weight of 381.937 g/mol. It is known for its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a phenylacetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride typically involves the esterification of alpha-cyclopentylmandelic acid with 1-butyl-3-pyrrolidinol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted esters.

Scientific Research Applications

(1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    alpha-Cyclopentylmandelic acid: A precursor in the synthesis of the compound.

    1-butyl-3-pyrrolidinol: Another precursor used in the synthesis.

    Other pyrrolidine derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

The uniqueness of (1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride lies in its combination of structural elements, which confer distinct chemical and biological properties.

Properties

CAS No.

101710-77-4

Molecular Formula

C21H32ClNO3

Molecular Weight

381.9 g/mol

IUPAC Name

(1-butylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride

InChI

InChI=1S/C21H31NO3.ClH/c1-2-3-14-22-15-13-19(16-22)25-20(23)21(24,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,24H,2-3,7-8,11-16H2,1H3;1H

InChI Key

NJJMKEDPPMDESA-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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